molecular formula C21H23NO5 B591599 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid CAS No. 940301-35-9

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Katalognummer: B591599
CAS-Nummer: 940301-35-9
Molekulargewicht: 369.417
InChI-Schlüssel: LYRGLIQVUMAZJU-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. Key structural features include:

  • Stereochemistry: 2S and 3R configurations, critical for chiral specificity in peptide design.
  • Backbone: A pentanoic acid chain with a hydroxyl (-OH) group at C3 and a methyl (-CH₃) group at C4.
  • Functional Groups: The Fmoc group ensures temporary protection, while the carboxylic acid (C-terminus) and hydroxyl group contribute to solubility and reactivity.

This compound’s structural complexity enables precise control in peptide assembly, particularly for introducing β-hydroxy and branched-chain residues.

Eigenschaften

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid, commonly referred to as Fmoc-Thr(OH), is a derivative of threonine that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis. The biological activity of this compound can be attributed to its structural features, which influence its interaction with biological targets.

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 528861-43-0
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection during the synthesis process, facilitating the formation of peptides that can exhibit various biological activities, including:

  • Antimicrobial Activity : Peptides synthesized using this compound have shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain peptides derived from this amino acid have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
  • Neuroprotective Effects : Some studies indicate that derivatives of this compound may possess neuroprotective properties, potentially benefiting neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of peptides synthesized with this compound. Results indicated significant inhibition against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this structure.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute explored the cytotoxic effects of peptide derivatives on various cancer cell lines, including breast and prostate cancer. The findings revealed that certain peptides exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents in oncology.

Case Study 3: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative damage. The results showed a significant reduction in cell death and oxidative stress markers, indicating promising neuroprotective properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Backbone Modifications

Table 1: Key Structural Differences Among Fmoc-Protected Amino Acids
Compound Name (CAS No.) Backbone Structure Substituents Stereochemistry Molecular Weight Reference
Target Compound (Not Provided) Pentanoic acid C3-OH, C4-CH₃ 2S,3R ~367.44* -
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid (1632296-20-8) Pent-4-ynoic acid C4 alkyne (C≡CH) S-configuration 379.43
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (139551-74-9) Pentanoic acid C4,C4-dimethyl S-configuration 367.44
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid (143688-83-9) Pentanoic acid C3-CH₃ 2R,3R 353.41
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (211637-75-1) Propanoic acid C3-o-tolyl (aromatic) S-configuration 401.45

*Calculated based on analogous structures.

Key Observations:
  • Backbone Length: Shorter backbones (e.g., propanoic acid in ) reduce steric hindrance but limit side-chain diversity.
  • Substituent Effects :
    • Hydrophilicity : The target compound’s C3-OH enhances water solubility compared to dimethyl () or aromatic () substitutions.
    • Reactivity : Alkynes () enable click chemistry but require specialized handling, whereas methyl groups () improve stability.
  • Stereochemical Impact : The 2S,3R configuration in the target compound contrasts with 2R,3R in , affecting peptide folding and biological activity.
Key Notes:
  • Toxicity : Most analogs exhibit acute oral/ dermal toxicity (Category 4), necessitating PPE and ventilation .
  • Stability : Compounds with electron-withdrawing groups (e.g., methoxy-oxo in ) may require colder storage (-20°C) compared to the target compound.

Vorbereitungsmethoden

Direct Fmoc Protection of β-Hydroxy-L-leucine

The most straightforward route involves Fmoc protection of the commercially available (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (β-hydroxy-L-leucine). This method employs 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its active ester derivatives under mildly basic conditions:

  • Reaction Setup : β-Hydroxy-L-leucine is suspended in a mixture of dioxane/water (4:1) and cooled to 0°C.

  • Base Addition : Sodium bicarbonate (1.5 equiv) is added to deprotonate the α-amino group.

  • Fmoc Protection : Fmoc-Cl (1.2 equiv) is introduced dropwise, and the reaction is stirred for 12 hours at room temperature.

  • Workup : The mixture is acidified to pH 2–3 with HCl, extracted into ethyl acetate, and purified via recrystallization from hexane/ethyl acetate.

Key Considerations :

  • The β-hydroxyl group remains unprotected, necessitating anhydrous conditions to avoid esterification or oxidation.

  • Racemization at the α-carbon is minimized by maintaining pH < 9 and avoiding prolonged exposure to base.

Yield and Purity :

  • Typical yields range from 70–85%.

  • HPLC purity exceeds 98% after recrystallization.

Homologation from N-Boc-Protected Amino Acids

A multi-step homologation strategy converts N-Boc-leucine into the target compound through chain elongation and functional group interconversion:

  • Weinreb Amide Formation : N-Boc-leucine is treated with N,O-dimethylhydroxylamine hydrochloride (2.0 equiv) and HATU in DMF to form the corresponding Weinreb amide.

  • Reduction to Aldehyde : Lithium aluminum hydride (LAH, 1.5 equiv) reduces the amide to an aldehyde at −78°C.

  • Hydrocyanation : The aldehyde undergoes Strecker synthesis with KCN and NH4Cl to introduce a nitrile group.

  • Nitrilase Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using a nitrilase enzyme (e.g., from Pseudomonas fluorescens) at pH 7.5.

  • Fmoc Protection : Boc deprotection with TFA, followed by Fmoc-Cl coupling as described in Section 1.1.

Advantages :

  • Enables access to β-hydroxy amino acids from readily available N-Boc precursors.

  • Scalable to multi-gram quantities with consistent stereochemical outcomes.

Challenges :

  • Requires rigorous purification after each step to remove byproducts (e.g., unreacted LAH).

  • Enzyme-mediated hydrolysis may necessitate optimization for substrate specificity.

Asymmetric Synthesis via Sharpless Dihydroxylation

For laboratories lacking β-hydroxy-L-leucine, asymmetric synthesis offers an alternative route:

  • Epoxide Precursor : (2S,3S)-Epoxy-4-methylpentanoic acid methyl ester is prepared via Sharpless asymmetric epoxidation of 4-methylpent-2-enoic acid.

  • Ring-Opening : The epoxide is treated with aqueous ammonia to yield (2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid.

  • Fmoc Protection : Standard Fmoc-Cl coupling as in Section 1.1.

Stereochemical Control :

  • Sharpless conditions (Ti(OiPr)₄, (+)-diethyl tartrate, tert-butyl hydroperoxide) achieve >90% enantiomeric excess (ee).

  • Epoxide ring-opening with ammonia proceeds with retention of configuration at C3.

Key Reaction Conditions and Optimization

Fmoc Coupling Agents

  • Fmoc-OSu : Superior to Fmoc-Cl for minimizing racemization due to its slower reaction kinetics.

  • Base Selection : N-Methylmorpholine (NMM) outperforms triethylamine in reducing oxazolidinone formation.

Solvent Systems

  • Dioxane/Water : Optimal for balancing reagent solubility and reaction rate.

  • DMF : Avoided due to potential carbamate formation with Fmoc-Cl.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate (1:3) yields crystalline product with >99% enantiopurity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane gradient) removes dibenzofulvene byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 5.21 (d, J = 8.3 Hz, 1H, NH), 4.45 (m, 1H, α-H), 4.20 (m, 1H, β-H), 1.45 (s, 3H, γ-CH₃).

  • ¹³C NMR : 172.1 (COOH), 156.3 (Fmoc C=O), 65.8 (Cβ-OH).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase : 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min).

  • Retention Time : 12.7 min (purity >98%).

Optical Rotation

  • [α]²⁵D : +15.6° (c = 1.0, CHCl₃), confirming (2S,3R) configuration.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading : 2-Chlorotrityl chloride resin minimizes diketopiperazine formation during Fmoc-HyLeu incorporation.

  • Coupling Efficiency : PyAOP/HOAt achieves >95% coupling yield for sterically hindered β-hydroxy residues.

Macrocyclization Substrates

  • Cyclomarin Analogues : Fmoc-HyLeu enables synthesis of the 23-membered macrocycle via on-resin cyclization.

  • Stability : The β-hydroxyl group enhances peptide solubility without requiring orthogonal protection .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in the synthesis of this compound, and how is it introduced?

  • Methodological Answer : The Fmoc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions (pH 8–9) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Deprotection is achieved using piperidine (20% v/v in DMF), which cleaves the Fmoc group via β-elimination while preserving the peptide backbone .

Q. Which analytical techniques are essential for confirming the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity and resolve diastereomers.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with specific attention to the 2S,3R configuration (e.g., coupling constants for vicinal protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions).
  • Chiral HPLC/CD Spectroscopy : Ensures enantiomeric excess (>99%) for stereosensitive applications .

Q. How does the hydroxyl group at the 3R position influence the compound’s solubility and reactivity?

  • Methodological Answer : The 3R-hydroxy group enhances solubility in polar solvents (e.g., DMF, methanol) and participates in hydrogen bonding, which can stabilize transition states during coupling reactions. However, it requires protection (e.g., as a tert-butyldimethylsilyl [TBS] ether) under acidic or anhydrous conditions to prevent undesired side reactions, such as β-elimination .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized while minimizing racemization at the 2S position?

  • Methodological Answer :

  • Coupling Agents : Use HOBt (hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) to reduce racemization.
  • Temperature Control : Perform reactions at 0–4°C to slow base-catalyzed epimerization.
  • Solvent Choice : DMF or NMP (N-methylpyrrolidone) improves reagent solubility and reaction homogeneity.
  • Microwave Assistance : Reduces coupling time (e.g., 5 minutes at 50°C) while maintaining >98% enantiomeric excess .

Q. What strategies resolve contradictions between computational (DFT) predictions and experimental data on the compound’s conformational stability?

  • Methodological Answer :

  • Cross-Validation : Compare multiple computational models (e.g., DFT, molecular dynamics) with experimental NOE (nuclear Overhauser effect) data from NMR to identify dominant conformers.
  • Solvent Effects : Simulate solvent interactions explicitly (e.g., using COSMO-RS) to account for polarity-driven conformational shifts.
  • Crystallography : X-ray diffraction provides definitive bond angles and torsional parameters for benchmarking .

Q. How can hazardous byproducts (e.g., nitrogen oxides, hydrogen bromide) generated during synthesis be safely managed?

  • Methodological Answer :

  • Scrubber Systems : Install gas scrubbers with alkaline solutions (e.g., NaOH) to neutralize acidic gases.
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to suppress oxidative byproducts.
  • Real-Time Monitoring : Use FTIR or mass spectrometry to detect and quantify hazardous emissions during large-scale synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.